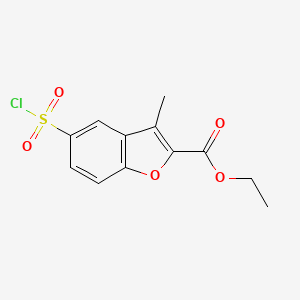

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Description

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS 1173083-97-0) is a benzofuran-derived sulfonyl chloride with a molecular formula of C₁₂H₁₁ClO₅S. This compound features a benzofuran core substituted with a methyl group at position 3, a chlorosulfonyl group at position 5, and an ethyl ester at position 2. It serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are relevant to pharmaceutical applications such as NLRP3 inflammasome inhibition . Its purity is commercially reported as ≥95% in some supplier listings .

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO5S/c1-3-17-12(14)11-7(2)9-6-8(19(13,15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRIOEPKQVGQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657494 | |

| Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173083-97-0 | |

| Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

- Formation of the Benzofuran Ring System

- Introduction of the Chlorosulfonyl Group

- Esterification to Form the Ethyl Ester

Detailed Preparation Steps

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 2.1 Formation of Benzofuran Core | Cyclization of appropriate precursors such as 2-hydroxyacetophenone or 2-hydroxybenzaldehyde with alkynes or alkenes to form the benzofuran ring system. | Acid or base catalysis; typical solvents include ethanol, acetic acid, or other polar solvents; temperature ranges from room temperature to reflux depending on substrates. | This step establishes the fused benzene-furan ring essential for the target molecule. Control of regioselectivity is critical to ensure substitution at the desired positions. |

| 2.2 Chlorosulfonation | Introduction of the chlorosulfonyl (-SO₂Cl) group at the 5-position of the benzofuran ring by reaction with chlorosulfonic acid. | Chlorosulfonic acid (ClSO₃H), temperature controlled at 0–5°C to prevent over-sulfonation or decomposition. Reaction time varies from 1 to several hours. | The chlorosulfonyl group is highly reactive and requires careful temperature control to avoid side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis. |

| 2.3 Esterification | Conversion of the carboxylic acid group to the ethyl ester by reaction with ethanol in the presence of acid catalysts. | Ethanol, catalytic sulfuric acid (H₂SO₄) or p-toluenesulfonic acid; reflux conditions; removal of water to drive the equilibrium forward. | Esterification finalizes the molecule, improving solubility and stability. Use of anhydrous conditions and efficient removal of water enhances yield and purity. |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Optimization Notes |

|---|---|---|

| Temperature | 0–5°C for chlorosulfonation; reflux for esterification | Low temperature during chlorosulfonation prevents side reactions; reflux ensures complete esterification. |

| Solvent | Chlorosulfonation often conducted neat or in chlorinated solvents; esterification in ethanol | Choice of solvent affects reaction rate and product stability; dichloromethane or acetonitrile may be used for substitution reactions post-synthesis. |

| Catalysts | Sulfuric acid or p-toluenesulfonic acid for esterification | Acid catalysts accelerate esterification; catalyst amount optimized to balance reaction rate and side product formation. |

| Purification | Column chromatography using silica gel with ethyl acetate/hexane gradients | Essential to isolate pure product and remove unreacted starting materials or side products. |

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and confirm completion.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substitution patterns and structural integrity.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- Infrared (IR) Spectroscopy identifies functional groups, particularly the chlorosulfonyl moiety.

Reaction Mechanism Insights

- The chlorosulfonation step proceeds via electrophilic aromatic substitution, where the chlorosulfonyl electrophile attacks the activated benzofuran ring, preferentially at the 5-position due to electronic and steric factors.

- The esterification is a classical Fischer esterification involving protonation of the carboxyl group, nucleophilic attack by ethanol, and subsequent dehydration to form the ester bond.

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors for better temperature control and reaction efficiency.

- Use of inert atmospheres (e.g., nitrogen or argon) during chlorosulfonation prevents moisture-induced hydrolysis.

- Advanced purification techniques, such as recrystallization or preparative HPLC, ensure high purity.

- Reaction parameters are optimized to maximize yield, minimize by-products, and reduce hazardous waste.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome | Challenges |

|---|---|---|---|---|

| Benzofuran ring formation | 2-hydroxyacetophenone + alkyne/alkene | Acid/base catalysis, reflux | Benzofuran core | Regioselectivity control |

| Chlorosulfonation | Chlorosulfonic acid | 0–5°C, anhydrous | Introduction of -SO₂Cl group | Over-sulfonation, hydrolysis |

| Esterification | Ethanol + H₂SO₄ catalyst | Reflux, removal of water | Ethyl ester formation | Equilibrium control, side reactions |

Research Findings and Notes

- The chlorosulfonyl group is highly reactive, allowing further functionalization, such as nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonates.

- Maintaining anhydrous and low-temperature conditions during chlorosulfonation is critical for selectivity and yield.

- The benzofuran scaffold synthesis is versatile, enabling substitution at various positions depending on starting materials and reaction conditions.

- Purification by silica gel chromatography is standard to achieve >95% purity.

- The compound is sensitive to strong acids and bases post-synthesis, requiring neutral or mild conditions for storage and handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or alcohols, solvents like dichloromethane or acetonitrile, and catalysts like triethylamine.

Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate derivatives.

Reduction Reactions: Sulfonyl derivatives.

Oxidation Reactions: Quinone derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. The chlorosulfonyl group allows for various substitution reactions, making it useful for creating sulfonamide derivatives and other functionalized compounds.

Synthetic Routes

- Formation of Benzofuran Ring : Typically synthesized through cyclization reactions involving 2-hydroxybenzaldehyde and appropriate alkynes or alkenes.

- Chlorosulfonyl Group Introduction : Achieved via reaction with chlorosulfonic acid.

- Esterification : Finalized by esterifying the carboxylic acid group with ethanol using catalysts like sulfuric acid.

Medicinal Chemistry

Research has indicated potential applications in drug discovery, particularly due to its ability to interact with biological targets. The compound's mechanism of action often involves covalent bonding with nucleophilic residues in proteins, which can lead to enzyme inhibition or modification of protein activity.

Biological Activities

- Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes, providing insights into its potential therapeutic uses.

- Protein-Ligand Interactions : Explored for binding affinity studies that may lead to the development of new drugs targeting various diseases.

Biological Research

The compound is utilized in biological assays to evaluate its effects on cellular functions. This includes:

- In Vitro Assays : Testing anti-inflammatory and cytotoxic properties on cultured cell lines.

- In Vivo Studies : Evaluating therapeutic effects in animal models, particularly for pain and cancer treatment.

Industrial Applications

Beyond research, this compound is employed in the production of specialty chemicals and materials. Its unique functional groups enable its use in creating diverse chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The chlorosulfonyl group and benzofuran scaffold are shared among several compounds, but substituent positions and peripheral functional groups significantly influence reactivity, physical properties, and applications. Below is a comparative analysis with key analogues:

Substituent Effects on Reactivity

- Chlorosulfonyl Group Reactivity : The chlorosulfonyl group in the target compound undergoes nucleophilic substitution (e.g., with amines to form sulfonamides). Compared to simpler aryl sulfonyl chlorides (e.g., 2-(chlorosulfonyl)benzoates ), the benzofuran core may enhance reactivity due to electron-withdrawing effects from the fused furan ring, facilitating faster reactions under milder conditions.

- Sulfonamide Formation: Ethyl 2-methyl-5-sulfamoylfuran-3-carboxylate —a structural analogue—demonstrates that replacing the chlorosulfonyl group with sulfamoyl (via NH₄HCO₃) proceeds in 41% yield.

Physical Properties

- Melting Points : The 3-methyl and chlorosulfonyl substituents in the target compound may reduce crystallinity compared to 5-chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran (m.p. 390–391 K) , which benefits from a planar fluorophenyl group and sulfoxide moiety.

- Solubility: The ethyl ester group enhances solubility in organic solvents (e.g., acetone, EtOAc) compared to non-esterified benzofuran sulfonyl chlorides.

Research Findings and Challenges

- Purity Considerations : Commercial samples of the target compound are ≥95% pure , comparable to tert-butyl derivatives in , but synthetic protocols may require optimization to match yields of furan-based sulphonamides (e.g., 41% in ).

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzofuran core followed by chlorosulfonation and esterification. The general synthetic route can be summarized as follows:

- Formation of Benzofuran : Starting materials such as 2-hydroxyacetophenone undergo cyclization to form the benzofuran structure.

- Chlorosulfonation : The benzofuran derivative is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

- Esterification : Ethanol is used to convert the carboxylic acid into the corresponding ethyl ester.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it outperforms conventional antibiotics in inhibiting bacterial growth, highlighting its potential as a novel antimicrobial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| MRSA | 8 µg/mL | Superior to vancomycin |

| Escherichia coli | 16 µg/mL | Comparable to ampicillin |

| Staphylococcus aureus | 4 µg/mL | Superior to penicillin |

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines through mechanisms potentially involving apoptosis induction and cell cycle arrest. Notably, it has shown efficacy against breast and lung cancer cell lines .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro assays indicate dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzofuran derivatives, including this compound, revealing that it exhibited superior activity against resistant bacterial strains compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

In a controlled study on A549 lung cancer cells, treatment with this compound resulted in significant growth inhibition. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, and how can yield be optimized?

- The compound is synthesized via multi-step reactions, starting with the functionalization of a benzofuran core. Key steps include sulfonation using chlorosulfonic acid, followed by esterification. Optimizing yield requires precise control of reaction conditions (e.g., temperature at -10°C during sulfonation to minimize side reactions) and stoichiometric ratios (e.g., 1:1.05 molar ratio of benzofuran precursor to chlorosulfonic acid). Purification via column chromatography (10% EtOAc-hexane) improves purity to >95%, as validated by NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Use a combination of spectroscopic techniques:

- 1H NMR : Peaks at δ 7.55 (s, 1H, aromatic), 4.63 (q, J = 7.2 Hz, 2H, -OCH2CH3), and 1.38 (t, J = 7.2 Hz, 3H, -CH3) confirm ester and sulfonyl groups .

- Mass spectrometry : Molecular ion peak at m/z 290.79 (C13H11ClO5S) validates molecular weight .

- IR : Strong absorption bands near 1750 cm⁻¹ (C=O ester) and 1370 cm⁻¹ (S=O stretching) .

Q. What purification strategies are recommended to achieve >95% purity?

- Sequential liquid-liquid extraction (DCM/water) removes unreacted reagents, followed by recrystallization (EtOAc-hexane) to isolate crystalline product. Purity is confirmed via HPLC with a C18 column (95:5 acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., anisotropic displacement or twinning) be addressed for this compound?

- Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters via TLS (Translation-Libration-Screw) tensors. For twinned data, apply the HKLF 5 format in SHELXL to model pseudo-merohedral twinning. Visualization with ORTEP-3 ensures accurate representation of thermal ellipsoids .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- The chlorosulfonyl group (-SO2Cl) acts as a strong electrophile due to electron-withdrawing sulfonyl and chlorine moieties. Computational studies (DFT/B3LYP) reveal a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for nucleophilic attack at the sulfur atom, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in pharmacological applications?

- Step 1 : Synthesize derivatives by substituting the chlorosulfonyl group with bioisosteres (e.g., sulfonamide, sulfonate).

- Step 2 : Evaluate in vitro bioactivity (e.g., NLRP3 inflammasome inhibition) using IL-1β ELISA assays.

- Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., NLRP3 ATP-binding site) .

Q. What analytical strategies resolve contradictions in reported purity data for this compound?

- Cross-validate purity using orthogonal methods:

- Elemental analysis : %C, %H, and %S should match theoretical values (e.g., C: 53.71%, H: 3.81%, S: 11.01%).

- Quantitative NMR : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Instrument/Software |

|---|---|---|

| Space group | P21/c | Bruker D8 QUEST |

| R-factor | <0.05 | SHELXL |

| Twinning fraction | 0.32 (if applicable) | CrysAlisPro |

Table 2 : Reaction Optimization Parameters for Sulfonation Step

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 0°C | Minimizes decomposition |

| Reaction time | 72 hours | Ensures complete conversion |

| Solvent | Dichloromethane (DCM) | Enhances reagent solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.